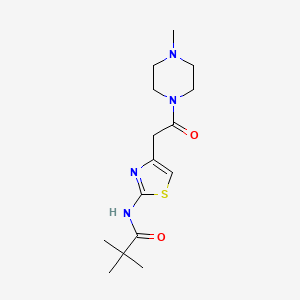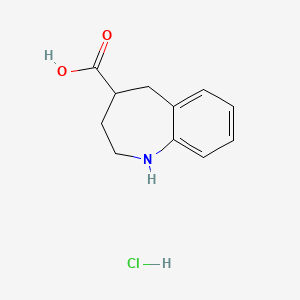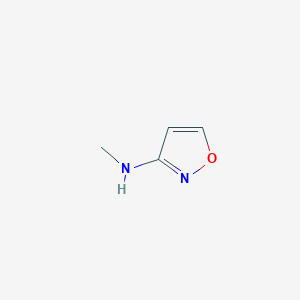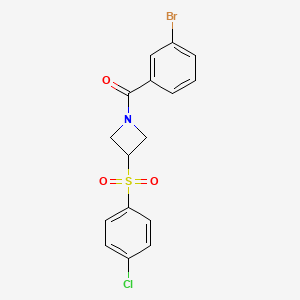![molecular formula C23H20N4O3S B2615674 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol CAS No. 446826-81-9](/img/structure/B2615674.png)
7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core, a nitrophenyl group, and a tetrahydrobenzo[d]thiazole moiety
Mecanismo De Acción
Target of Action
Similar compounds such as 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
It can be inferred from similar compounds that it might interact with its target through various molecular interactions .
Biochemical Pathways
Similar compounds have been shown to activate nrf2 via a non-electrophilic mechanism and inhibit lpsec-stimulated inflammation in macrophages .
Pharmacokinetics
Similar compounds have been reported to be moderately stable in liver microsomes , which might impact their bioavailability.
Result of Action
Similar compounds have been reported to inhibit inflammation in macrophages .
Action Environment
The stability of similar compounds in liver microsomes suggests that biological environments could impact their action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric and sulfuric acids.
Formation of the Tetrahydrobenzo[d]thiazole Moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a carbonyl compound under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.
Coupling Reactions: The final step involves coupling the nitrophenyl and tetrahydrobenzo[d]thiazole moieties to the quinoline core. This can be achieved through a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and the amine derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline and nitrophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline or nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential anti-cancer, anti-inflammatory, or antimicrobial properties. The presence of the nitrophenyl and tetrahydrobenzo[d]thiazole moieties suggests it could inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Nitrophenyl Derivatives: Compounds such as nitrobenzene and dinitrophenol, which have various industrial applications.
Tetrahydrobenzo[d]thiazole Derivatives: Compounds like riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
What sets 7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol apart is its combination of these three distinct moieties, which could confer unique biological activities and chemical reactivity. This makes it a promising candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
7-[(3-nitrophenyl)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-22-17(11-10-14-6-4-12-24-21(14)22)20(15-5-3-7-16(13-15)27(29)30)26-23-25-18-8-1-2-9-19(18)31-23/h3-7,10-13,20,28H,1-2,8-9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYYBWCJMFCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2615591.png)

![2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2615593.png)
![10-(4-bromophenyl)-4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2615595.png)

![3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate](/img/structure/B2615597.png)

![5-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B2615601.png)
![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)

